N-Boc-N-methyl-(S)-2-aminoheptanoic acid
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Overview
Description
N-Boc-N-methyl-(S)-2-aminoheptanoic acid is a compound that belongs to the class of N-Boc-protected amino acids The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-methyl-(S)-2-aminoheptanoic acid typically involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group. One common method for N-Boc protection is the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the N-Boc-protected amine in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-(S)-2-aminoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
N-Boc-N-methyl-(S)-2-aminoheptanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-(S)-2-aminoheptanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-N-methyl-(S)-2-aminohexanoic acid
- N-Boc-N-methyl-(S)-2-aminopentanoic acid
- N-Boc-N-methyl-(S)-2-aminooctanoic acid
Uniqueness
N-Boc-N-methyl-(S)-2-aminoheptanoic acid is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H25NO4 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16) |
InChI Key |
BUWSQPBKRHWTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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